molecular formula C22H24N4O2S2 B12004580 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 540775-01-7

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B12004580
CAS No.: 540775-01-7
M. Wt: 440.6 g/mol
InChI Key: HWOQMAGDYDGPDX-UHFFFAOYSA-N
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Description

The compound 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at position 4 with an allyl group and at position 5 with a (p-tolylthio)methyl moiety. A thioether-linked acetamide group is attached to the triazole, terminating in a 3-methoxyphenyl ring. Its synthesis likely involves alkylation of a triazole-thiol intermediate with a bromoacetamide derivative, a method common to related compounds .

Properties

CAS No.

540775-01-7

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O2S2/c1-4-12-26-20(14-29-19-10-8-16(2)9-11-19)24-25-22(26)30-15-21(27)23-17-6-5-7-18(13-17)28-3/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,27)

InChI Key

HWOQMAGDYDGPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Biological Activity

The compound 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel chemical entity characterized by a complex structure that incorporates a triazole ring, thioether linkages, and various aromatic substituents. This compound has garnered interest due to its potential biological activities in medicinal chemistry.

Chemical Structure

The structure of this compound can be broken down into several key components:

  • Triazole Ring : A five-membered heterocyclic compound known for its diverse biological activities.
  • Thioether Linkage : This functional group can enhance lipophilicity and biological interactions.
  • Aromatic Substituents : The presence of methoxy and p-tolyl groups may contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For example, related compounds have been tested against various strains of bacteria and fungi, demonstrating varying levels of effectiveness.
  • Antioxidant Properties : Some studies suggest that triazole-containing compounds can outperform standard antioxidants in specific assays, indicating their potential utility in preventing oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and Staphylococcus aureus
AntifungalInhibition of fungal growth in several strains
AntioxidantSuperior performance compared to butylated hydroxytoluene

The exact mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is believed that the triazole ring may interact with biological targets such as enzymes or receptors involved in oxidative stress pathways. Preliminary studies involving binding affinity assessments could provide insights into its pharmacodynamics.

Case Studies

  • Antimicrobial Testing : A study evaluated the antibacterial activity of various synthesized triazole derivatives against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential therapeutic applications .
  • Antioxidant Evaluation : Research comparing the antioxidant activity of triazole derivatives found that some compounds showed IC50 values lower than those of traditional antioxidants, indicating their effectiveness in scavenging free radicals .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name / ID Position 4 (Triazole) Position 5 (Triazole) Acetamide Substituent Key Properties/Activities Reference
Target Compound Allyl (p-Tolylthio)methyl 3-Methoxyphenyl N/A (Structural focus) -
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide Allyl Thiophen-2-yl 2-Ethoxyphenyl Higher lipophilicity (thiophene)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Allyl Phenyl 2-Methoxyphenyl Steric hindrance (ortho-methoxy)
N-(o-Tolyl)-2-((4-allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Allyl (p-Tolylthio)methyl 2-Methylphenyl Reduced polarity (methyl vs. methoxy)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Pyridin-2-yl Unsubstituted acetamide Antibacterial activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides Amino Furan-2-yl Variable aryl groups Anti-exudative activity vs. diclofenac
N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide m-Tolyl (p-Tolylthio)methyl p-Tolyl Enhanced steric bulk (m-tolyl)

Key Observations

Position 4 (Triazole): The allyl group is conserved in most analogs (e.g., ), contributing to moderate lipophilicity and conformational flexibility.

Position 5 (Triazole): The (p-tolylthio)methyl group in the target compound provides a sulfur-linked aromatic moiety, enhancing lipophilicity compared to pyridinyl (polar, ) or furanyl (electron-rich, ) substituents.

Acetamide Substituent:

  • The 3-methoxyphenyl group in the target offers a meta-oriented polar substituent, balancing solubility and membrane permeability.
  • Ortho-substituted analogs (e.g., 2-ethoxyphenyl , 2-methoxyphenyl ) may experience steric hindrance, reducing binding efficiency.
  • Replacement with p-tolyl () or unsubstituted acetamide () shifts polarity and hydrogen-bonding capacity.

Biological Activities:

  • Pyridinyl-substituted triazoles (e.g., ) demonstrated antibacterial activity, suggesting that electronic properties of Position 5 influence microbial targeting.
  • Anti-exudative activity in furanyl derivatives () highlights the role of heterocyclic substituents in modulating inflammatory responses.

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